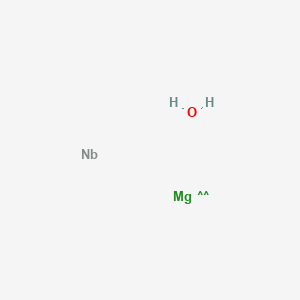
gadolinium;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium sulfane is a compound that combines gadolinium, a rare-earth element, with sulfane Gadolinium is known for its unique magnetic properties and is often used in various scientific and industrial applications Sulfane, on the other hand, is a sulfur compound that can form various chemical structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium sulfane can be synthesized using several methods. One common approach is the solid-state reaction, where gadolinium oxide is reacted with sulfur at high temperatures. Another method involves the use of gadolinium chloride and hydrogen sulfide gas in a controlled environment. The reaction conditions typically require high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, gadolinium sulfane is produced using large-scale solid-state reactions. The process involves heating gadolinium oxide and sulfur in a furnace at temperatures exceeding 1000°C. The resulting product is then purified through various techniques, including solvent extraction and ion-exchange methods.
Chemical Reactions Analysis
Types of Reactions
Gadolinium sulfane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Gadolinium sulfane can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions can occur with halogens or other reactive elements.
Major Products
The major products formed from these reactions include gadolinium oxide, gadolinium chloride, and various sulfur compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Gadolinium sulfane has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of high-performance materials and electronic devices.
Mechanism of Action
The mechanism by which gadolinium sulfane exerts its effects is primarily related to its magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. This property is exploited in MRI, where gadolinium-based contrast agents enhance the quality of the images by shortening the spin-lattice relaxation time (T1) of water protons in the body .
Comparison with Similar Compounds
Similar Compounds
- Gadolinium oxide
- Gadolinium chloride
- Gadolinium nitrate
Uniqueness
Gadolinium sulfane is unique due to its combination of gadolinium and sulfur, which imparts distinct chemical and physical properties. Unlike gadolinium oxide or gadolinium chloride, gadolinium sulfane has specific applications in areas requiring both magnetic and sulfur-related chemical properties.
Properties
Molecular Formula |
GdH2S |
|---|---|
Molecular Weight |
191.3 g/mol |
IUPAC Name |
gadolinium;sulfane |
InChI |
InChI=1S/Gd.H2S/h;1H2 |
InChI Key |
ZRKQGFYLYUORIO-UHFFFAOYSA-N |
Canonical SMILES |
S.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)



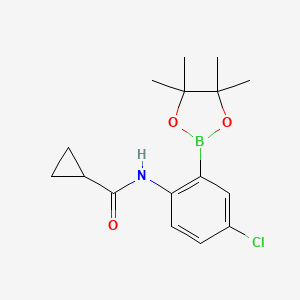
![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)
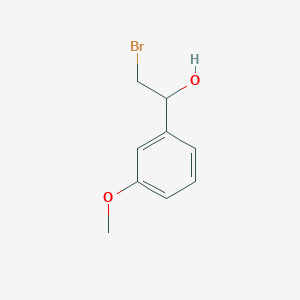
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
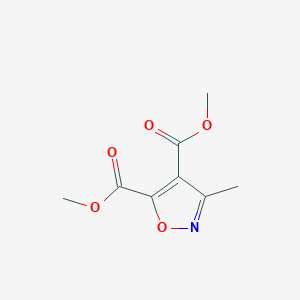
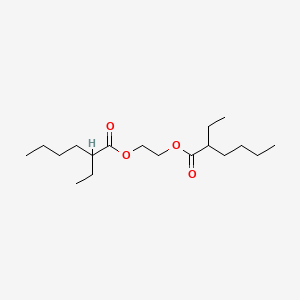

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
